molecular formula C12H14ClNO2 B13252277 Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate

Cat. No.: B13252277
M. Wt: 239.70 g/mol
InChI Key: KKSNTJFFJHTCPJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . This compound is known for its unique cyclobutane ring structure, which is substituted with an amino group, a chlorophenyl group, and a carboxylate ester group. It is used in various research and industrial applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with cyclobutanone in the presence of a suitable catalyst to form the cyclobutane ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14ClNO2
  • Molecular Weight : 239.70 g/mol
  • CAS Number : 1889601-85-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group and the chlorophenyl moiety enhances its binding affinity, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, impacting cellular responses to various stimuli.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains. The presence of the chlorine atom appears to enhance its lipophilicity, improving its ability to penetrate bacterial membranes.
  • Antitumor Effects : Some studies have indicated that cyclobutane derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures may possess neuroprotective effects, which warrants further investigation into this compound's potential in neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Antimicrobial Testing Demonstrated activity against Gram-positive and Gram-negative bacteria with inhibition zones ranging from 15 mm to 25 mm depending on concentration .
Cytotoxicity Assays Showed IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Neuroprotection Studies Suggested protective effects on neuronal cells under oxidative stress conditions, enhancing cell viability by up to 30% compared to controls .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylateStructureModerate antimicrobial activity; less effective than the 3-chloro variant .
Methyl 3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylateStructureLower cytotoxicity; limited receptor interaction compared to the chlorinated analogs.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5,10H,6-7,14H2,1H3

InChI Key

KKSNTJFFJHTCPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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